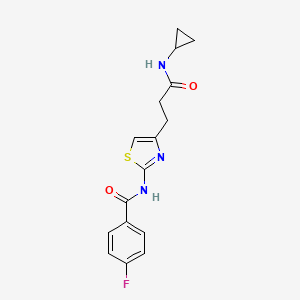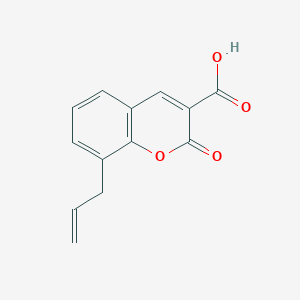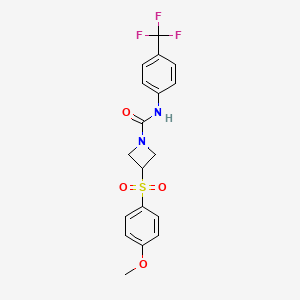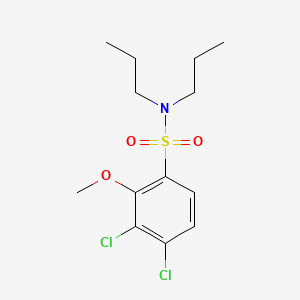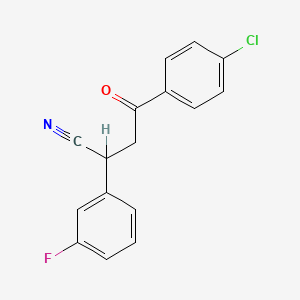
4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile (CFPFON) is an organic compound with a wide range of applications in the scientific and medical research fields. It is a colorless solid with a melting point of 54.2°C and a boiling point of 247.3°C. It is soluble in water, ethanol, and acetic acid. CFPFON has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Analysis
Research has explored the molecular structure and spectroscopic properties of compounds similar to 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile. For instance, the structural parameters of related dyes were determined using DFT calculations, and a complete analysis of their FT-IR, NMR, and UV–Vis absorption and fluorescence emission spectra was provided. This research is crucial for understanding the biological potentials and corrosion inhibition properties of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthesis Processes
Studies have demonstrated the synthesis of related compounds, for example, the photolysis of haloanilines in the presence of aromatics and alkenes, leading to the formation of various aniline derivatives (Fagnoni, Mella, & Albini, 1999).
Antibacterial and Antioxidant Properties
Research into the antibacterial and antioxidant properties of compounds structurally related to 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile has been conducted. Some of these compounds have shown high antibacterial activity and the ability to synthesize various substituted amines through reductions and acylations (Arutyunyan et al., 2012).
Weak Interactions in Molecular Structures
Studies on weak interactions involving organic fluorine in molecules similar to 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile have been conducted. These interactions, such as hydrogen bonds and C-F···π interactions, are critical for understanding the molecular packing and stability of these compounds (Choudhury et al., 2002).
Optical Properties
The optical properties of related thin films have been studied, providing insights into their structural and optical characteristics, which are essential for applications in various fields, including materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photocatalytic Applications
The photocatalytic decomposition of organic pollutants, such as 4-chlorophenol, using ultrasonic irradiation, has been researched. This has implications for environmental remediation and pollution control (Goskonda, Catallo, & Junk, 2002).
Fluorescent pH Sensors
The design and synthesis of heteroatom-containing organic fluorophores with tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics have been explored. These findings are crucial for the development of fluorescent pH sensors and chemosensors for various applications (Yang et al., 2013).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO/c17-14-6-4-11(5-7-14)16(20)9-13(10-19)12-2-1-3-15(18)8-12/h1-8,13H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJBOFYTRYWKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CC(=O)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzhydryl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2844091.png)
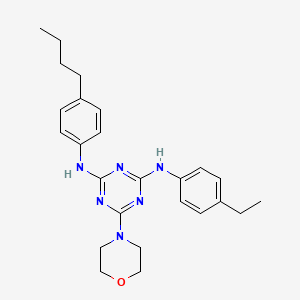
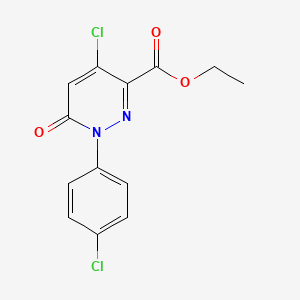
![2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2844094.png)
![3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2844095.png)
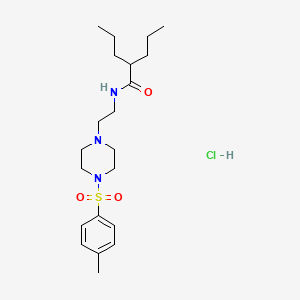
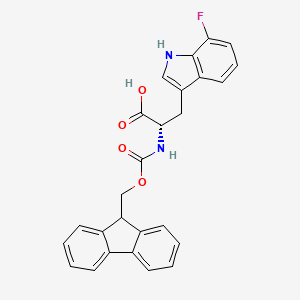
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2844099.png)
![N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine](/img/structure/B2844104.png)
